molecular formula C5H3N B14239133 (1E)-N-Ethynylprop-2-yn-1-imine CAS No. 210234-65-4

(1E)-N-Ethynylprop-2-yn-1-imine

Cat. No.: B14239133
CAS No.: 210234-65-4
M. Wt: 77.08 g/mol
InChI Key: VQJFKGYGXVZOKD-UHFFFAOYSA-N
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Description

(1E)-N-Ethynylprop-2-yn-1-imine: is an organic compound characterized by the presence of an ethynyl group attached to a prop-2-yn-1-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Ethynylprop-2-yn-1-imine typically involves the reaction of propargylamine with an appropriate ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the ethynyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Ethynylprop-2-yn-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: (1E)-N-Ethynylprop-2-yn-1-imine is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (1E)-N-Ethynylprop-2-yn-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • (1E)-N-Ethynylprop-2-yn-1-amine
  • (1E)-N-Ethynylprop-2-yn-1-nitrile
  • (1E)-N-Ethynylprop-2-yn-1-oxime

Uniqueness: (1E)-N-Ethynylprop-2-yn-1-imine stands out due to its specific imine functionality, which imparts unique reactivity and potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis.

Properties

CAS No.

210234-65-4

Molecular Formula

C5H3N

Molecular Weight

77.08 g/mol

IUPAC Name

N-ethynylprop-2-yn-1-imine

InChI

InChI=1S/C5H3N/c1-3-5-6-4-2/h1-2,5H

InChI Key

VQJFKGYGXVZOKD-UHFFFAOYSA-N

Canonical SMILES

C#CC=NC#C

Origin of Product

United States

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